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molecular formula C12H16 B8327755 tert-Butylstyrene CAS No. 25338-51-6

tert-Butylstyrene

Cat. No. B8327755
M. Wt: 160.25 g/mol
InChI Key: DXIJHCSGLOHNES-UHFFFAOYSA-N
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Patent
US07344702B2

Procedure details

To a 100 ml round bottom flask is added 20 ml tert butanol, 20 ml of water and 5.6 g of AD-mix-P. The solution is stirred and cooled to 0° C. tert-butyl styrene (0.64 g, 4 mmol) is added to the mixture and the resulting solution is stirred overnight at 0 C. Solid sodium sulfite (6 g) is added and the mixture stirred for an additional 30 minutes. The solution is then extracted in ethyl acetate, washed with water and dried. The crude is then purified by flash chromatography (silica gel; ethyl acetate/hexanes) to afford the product.
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.64 g
Type
reactant
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](O)([CH3:4])([CH3:3])[CH3:2].C([CH:10]=[CH:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)(C)(C)C.S([O-])([O-])=[O:19].[Na+].[Na+].[OH2:24]>>[C:1]([C:15]1[CH:14]=[CH:13][C:12]([CH:11]([OH:19])[CH2:10][OH:24])=[CH:17][CH:16]=1)([CH3:4])([CH3:3])[CH3:2] |f:2.3.4|

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)(C)(C)O
Name
Quantity
20 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
0.64 g
Type
reactant
Smiles
C(C)(C)(C)C=CC1=CC=CC=C1
Step Three
Name
Quantity
6 g
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The solution is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added to the mixture
STIRRING
Type
STIRRING
Details
the resulting solution is stirred overnight at 0 C
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
the mixture stirred for an additional 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
The solution is then extracted in ethyl acetate
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The crude is then purified by flash chromatography (silica gel; ethyl acetate/hexanes)
CUSTOM
Type
CUSTOM
Details
to afford the product

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)C1=CC=C(C=C1)C(CO)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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